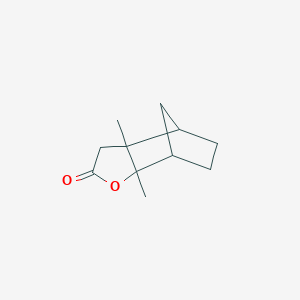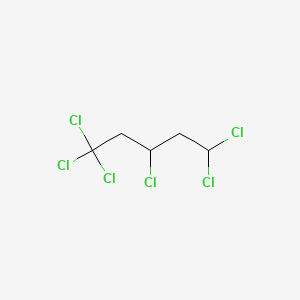
Pentane, 1,1,1,3,5,5-hexachloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane, 1,1,1,3,5,5-hexachloro- is an organochlorine compound with the molecular formula C5H6Cl6. This compound is characterized by the presence of six chlorine atoms attached to a pentane backbone. It is known for its high density and significant chemical stability, making it a subject of interest in various chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentane, 1,1,1,3,5,5-hexachloro- typically involves the chlorination of pentane under controlled conditions. The process includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the pentane molecule .
Industrial Production Methods: In an industrial setting, the production of Pentane, 1,1,1,3,5,5-hexachloro- follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and chlorine gas flow to maximize yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: Pentane, 1,1,1,3,5,5-hexachloro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products Formed:
Substitution: Formation of pentane derivatives with different halogens.
Reduction: Formation of partially chlorinated pentanes.
Oxidation: Formation of chlorinated carboxylic acids or ketones.
Scientific Research Applications
Pentane, 1,1,1,3,5,5-hexachloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pentane, 1,1,1,3,5,5-hexachloro- involves its interaction with cellular components, particularly through the formation of reactive intermediates. These intermediates can interact with proteins and nucleic acids, leading to various biochemical effects. The compound’s high reactivity is attributed to the presence of multiple chlorine atoms, which facilitate the formation of these intermediates .
Comparison with Similar Compounds
- Pentane, 1,1,3,3,5,5-hexachloro-
- Pentane, 1,1,1,5,5,5-hexachloro-
- Pentane, 1,1,1,3,5,5-hexachloro-2,2,3,4,4,5-hexafluoro-
Comparison: Pentane, 1,1,1,3,5,5-hexachloro- is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for certain industrial and research applications .
Properties
CAS No. |
18993-24-3 |
|---|---|
Molecular Formula |
C5H6Cl6 |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
1,1,1,3,5,5-hexachloropentane |
InChI |
InChI=1S/C5H6Cl6/c6-3(1-4(7)8)2-5(9,10)11/h3-4H,1-2H2 |
InChI Key |
MTBZFCJQMJGQRT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC(Cl)(Cl)Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


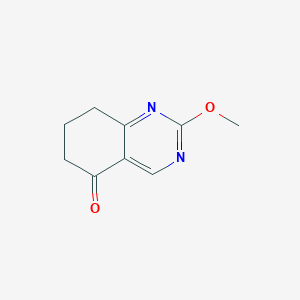
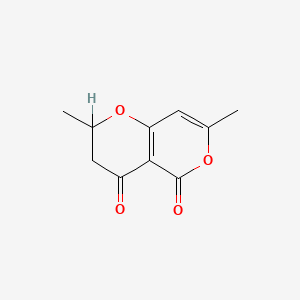

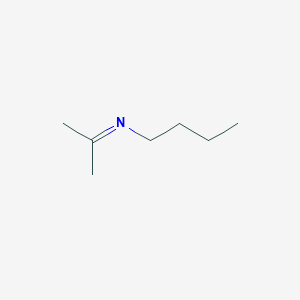
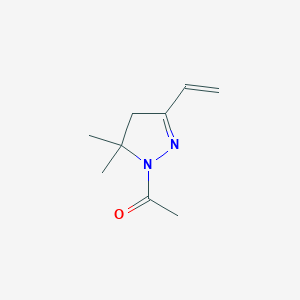
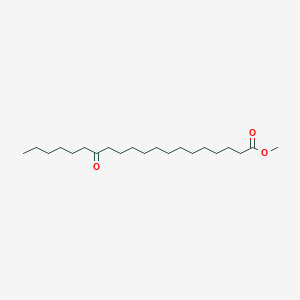
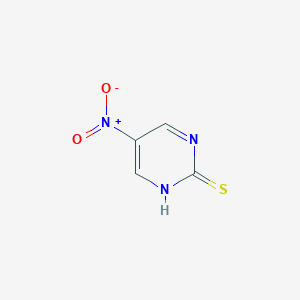
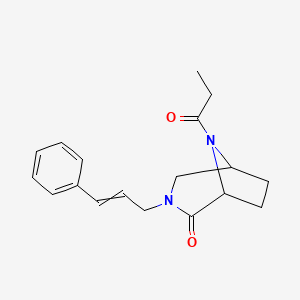
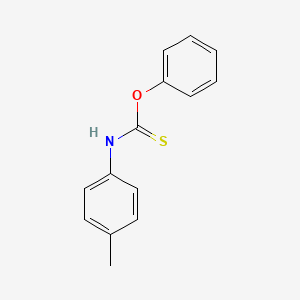
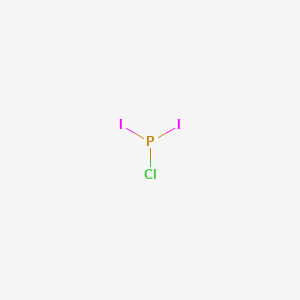
![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)

